molecular formula C8H11NS B11796091 2-Cyclobutyl-4-methylthiazole

2-Cyclobutyl-4-methylthiazole

Cat. No.: B11796091
M. Wt: 153.25 g/mol
InChI Key: TWBNOXSWNZIVJJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-methylthiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a cyclobutyl group at the second position and a methyl group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-methylthiazole can be achieved through various methods. One common approach involves the cyclization of α-halogenoketones with thiourea or ammonium thiocarbamate. For instance, the reaction of α-chloromethyl-ethylketone with thiourea under mild conditions can yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated thiazoles or amino-substituted thiazoles.

Scientific Research Applications

2-Cyclobutyl-4-methylthiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-methylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological macromolecules, potentially inhibiting enzymes or blocking receptors. The compound’s ability to undergo electrophilic and nucleophilic substitutions also enables it to modify biological pathways by forming covalent bonds with target proteins .

Similar Compounds:

  • 2-Butyl-4-methylthiazole
  • 2-Phenyl-4-methylthiazole
  • 2-Methyl-4-methylthiazole

Comparison: this compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other thiazole derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-cyclobutyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H11NS/c1-6-5-10-8(9-6)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

TWBNOXSWNZIVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2CCC2

Origin of Product

United States

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